Thiocolchicine.
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Overview
Description
Thiocolchicine is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside found in the seeds of the Gloriosa superba plant . It is known for its muscle relaxant, anti-inflammatory, and analgesic properties . Thiocolchicine is used in the treatment of various musculoskeletal disorders, including low back pain and rheumatologic conditions .
Preparation Methods
Thiocolchicine is synthesized from colchicine through a series of chemical reactions. The process involves the regioselective demethylation and glucosylation of colchicine . One efficient method for the preparation of thiocolchicine involves the use of a specific strain of Bacillus megaterium for the biotransformation of colchicine into thiocolchicine . This biotransformation process is considered green and efficient, producing high-quality pharmaceutical-grade thiocolchicine .
Chemical Reactions Analysis
Thiocolchicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include thiocolchicoside, a glucosylated derivative of thiocolchicine . The biotransformation process mentioned earlier also involves the conversion of 3-O-demethyl-thiocolchicine into thiocolchicoside .
Scientific Research Applications
Thiocolchicine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential therapeutic properties . In biology, thiocolchicine is studied for its antimitotic activity, which makes it a valuable tool in cancer research . In medicine, thiocolchicine is used as a muscle relaxant and anti-inflammatory agent for the treatment of musculoskeletal disorders .
Mechanism of Action
Thiocolchicine exerts its effects by binding to tubulin, a protein involved in the formation of microtubules . This binding inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and the arrest of cell division . Thiocolchicine also acts as a competitive antagonist of gamma-aminobutyric acid A (GABA-A) and glycine receptors, contributing to its muscle relaxant properties . The molecular targets and pathways involved in the mechanism of action of thiocolchicine include the inhibition of microtubule polymerization and the modulation of GABAergic and glycinergic neurotransmission .
Comparison with Similar Compounds
Thiocolchicine is similar to other colchicine derivatives, such as colchicoside and thiocolchicoside . thiocolchicine is unique in its ability to undergo regioselective demethylation and glucosylation, resulting in the formation of thiocolchicoside . Thiocolchicoside has a selective and potent affinity for GABA-A receptors, which distinguishes it from other colchicine derivatives . Other similar compounds include colchicine, which is known for its antimitotic activity, and various colchicine analogs that have been synthesized for their potential therapeutic properties .
Properties
IUPAC Name |
N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871876 |
Source
|
Record name | N-[1,2,3-Trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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